molecular formula C8H13Cl2N3O B2618979 N-(3-Hydrazinylphenyl)acetamide;dihydrochloride CAS No. 2375270-19-0

N-(3-Hydrazinylphenyl)acetamide;dihydrochloride

Cat. No.: B2618979
CAS No.: 2375270-19-0
M. Wt: 238.11
InChI Key: XRNNMLSQIJUCKN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydrazinylphenyl)acetamide;dihydrochloride typically involves the reaction of 3-nitroacetophenone with hydrazine hydrate under controlled conditions. The reaction proceeds through the reduction of the nitro group to form the hydrazine derivative, followed by acetylation to yield the final product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as recrystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydrazinylphenyl)acetamide;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield azides, while reduction reactions can produce amines .

Scientific Research Applications

N-(3-Hydrazinylphenyl)acetamide;dihydrochloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-Hydrazinylphenyl)acetamide;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. Its hydrazine group allows it to form covalent bonds with electrophilic centers in target molecules, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydrazinylphenyl)acetamide;dihydrochloride
  • N-(4-Hydrazinylphenyl)acetamide;dihydrochloride
  • N-(3-Hydrazinylphenyl)propionamide;dihydrochloride

Uniqueness

N-(3-Hydrazinylphenyl)acetamide;dihydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

N-(3-hydrazinylphenyl)acetamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.2ClH/c1-6(12)10-7-3-2-4-8(5-7)11-9;;/h2-5,11H,9H2,1H3,(H,10,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNNMLSQIJUCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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